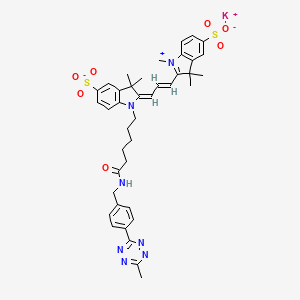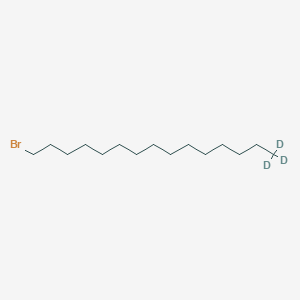
G12Si-5 (formic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
G12Si-5 (formic) is a covalent inhibitor specifically designed to target the K-Ras G12S mutant. This compound binds to the S-IIP structural domain, inhibiting oncogenic signaling and reducing the phosphorylation levels of extracellular signal-regulated kinase in cells with the K-Ras G12S mutation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of G12Si-5 (formic) involves multiple steps, including the formation of a covalent bond with the K-Ras G12S mutant. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and conditions to ensure the stability and efficacy of the final product .
Industrial Production Methods: Industrial production of G12Si-5 (formic) requires stringent conditions to maintain the purity and stability of the compound. The production process involves the use of advanced chemical synthesis techniques and equipment to ensure that the compound meets the required standards for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: G12Si-5 (formic) undergoes several types of chemical reactions, including covalent bonding, acylation, and inhibition of oncogenic signaling pathways .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of G12Si-5 (formic) include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving G12Si-5 (formic) include the covalent modification of the K-Ras protein and the reduction of Ras-GTP levels, leading to the inhibition of downstream signaling pathways .
Applications De Recherche Scientifique
G12Si-5 (formic) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of oncogenic signaling pathways. In biology, it is used to investigate the effects of K-Ras G12S mutation inhibition on cell proliferation and survival. In medicine, G12Si-5 (formic) is being explored as a potential therapeutic agent for cancers driven by the K-Ras G12S mutation. In industry, it is used in the development of targeted therapies for cancer treatment .
Mécanisme D'action
G12Si-5 (formic) exerts its effects by covalently binding to the S-IIP structural domain of the K-Ras G12S mutant. This binding inhibits oncogenic signaling by reducing the phosphorylation levels of extracellular signal-regulated kinase and decreasing the levels of Ras-GTP. The compound specifically targets the K-Ras G12S mutant, sparing the wild-type protein and providing a selective approach to cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to G12Si-5 (formic) include other K-Ras inhibitors such as G12Si-1 and G12Si-2. These compounds also target the K-Ras G12S mutant but differ in their binding affinities and inhibitory effects .
Uniqueness: G12Si-5 (formic) stands out due to its high selectivity and potency in inhibiting the K-Ras G12S mutant. Its ability to covalently bind to the S-IIP structural domain and reduce oncogenic signaling makes it a unique and valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C32H31ClFN5O5 |
|---|---|
Poids moléculaire |
620.1 g/mol |
Nom IUPAC |
(1R,6R)-3-[7-(8-chloronaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one;formic acid |
InChI |
InChI=1S/C31H29ClFN5O3.CH2O2/c32-22-8-2-6-18-5-1-7-20(24(18)22)26-25(33)27-21(15-34-26)28(37-14-9-19-23(16-37)41-29(19)39)36-30(35-27)40-17-31-10-3-12-38(31)13-4-11-31;2-1-3/h1-2,5-8,15,19,23H,3-4,9-14,16-17H2;1H,(H,2,3)/t19-,23+;/m1./s1 |
Clé InChI |
ZRRBVTCSDWWXTD-GZAZMHIXSA-N |
SMILES isomérique |
C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CC[C@@H]6[C@H](C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F.C(=O)O |
SMILES canonique |
C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CCC6C(C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)





